molecular formula C24H25FN2O3 B2727806 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941940-71-2

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2727806
CAS No.: 941940-71-2
M. Wt: 408.473
InChI Key: UPCIFUHXKIKBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a fluorophenyl group, a morpholinoethyl group, and a naphthalenyloxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Morpholinoethylation: The fluorophenyl intermediate is then reacted with a morpholine derivative under basic conditions to introduce the morpholinoethyl group.

    Naphthalen-2-yloxyacetylation: The final step involves the coupling of the morpholinoethyl intermediate with naphthalen-2-yloxyacetic acid or its derivatives using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

    N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2-(4-fluorophenyl)-2-piperidinoethyl)-2-(naphthalen-2-yloxy)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-21-8-5-19(6-9-21)23(27-11-13-29-14-12-27)16-26-24(28)17-30-22-10-7-18-3-1-2-4-20(18)15-22/h1-10,15,23H,11-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCIFUHXKIKBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.